tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate

Peptide synthesis Amidation Protecting group efficiency

tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) is the superior, high-purity choice for researchers. Unlike generic alternatives that lead to lower yields (e.g., Cbz-Phe-NH2 at 86%), this compound achieves a quantitative 100% synthetic yield. Its >99% enantiomeric excess and orthogonal Boc chemistry guarantee cost-efficiency, reproducibility, and success in antiviral API development. Choose the building block that powers sub-nanomolar HIV-1 protease inhibitors.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 88463-18-7
Cat. No. B3388652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate
CAS88463-18-7
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N
InChIInChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)
InChIKeyDHUPSFPAFRFQRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (CAS 88463-18-7): A Boc-Protected L-Phenylalanine Amide for Peptide Synthesis and Protease Inhibitor Development


tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate, also known as Boc-L-phenylalanine amide or (S)-tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate [1], is a protected amino acid derivative widely employed as a chiral building block in peptide synthesis and medicinal chemistry [2]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the α-amine and a primary amide at the C-terminus, providing a stable, orthogonal handle for sequential deprotection and coupling reactions [3]. Its molecular formula is C14H20N2O3, with a molecular weight of 264.32 g/mol .

Why Substituting tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate with Other Phenylalanine Amide Derivatives Can Compromise Synthesis Efficiency and Product Integrity


Generic substitution of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) with alternative phenylalanine amide derivatives—such as Cbz-Phe-NH2, Fmoc-Phe-NH2, or unprotected Phe-NH2—is not equivalent due to quantifiable differences in synthesis yield, enantiomeric purity, protecting group orthogonality, and downstream biological performance. For instance, direct comparison reveals that Boc-Phe-NH2 achieves a 100% synthetic yield under optimized conditions, whereas Cbz-Phe-NH2 yields only 86% [1]. Furthermore, the Boc group's acid-labile yet hydrogenolysis-stable profile enables orthogonal deprotection strategies unavailable with Cbz or Fmoc alone [2]. These measurable disparities directly impact research reproducibility, cost-efficiency, and the success of subsequent coupling or biological assays, making generic substitution a scientifically unsound practice .

Quantitative Differentiation of tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate Against Closest Analogs: Head-to-Head Yield, Purity, Orthogonality, and Bioactivity Data


Superior Synthetic Yield of Boc-L-Phenylalanine Amide vs. Cbz-L-Phenylalanine Amide Under Comparable Conditions

tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) is synthesized in quantitative (100%) yield from N-Boc-L-phenylalanine using a two-step mixed anhydride method with ethyl chloroformate and ammonium chloride, while the analogous Cbz-protected derivative (Cbz-Phe-NH2) yields only 86% under nearly identical conditions [1]. This 14% absolute yield advantage translates directly into reduced material costs, higher throughput, and minimized waste in preparative peptide chemistry [1].

Peptide synthesis Amidation Protecting group efficiency

High Enantiomeric Purity (>99% ee) Ensures Chiral Integrity in Downstream Asymmetric Syntheses

The L-enantiomer of tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate is consistently obtained with >99% enantiomeric excess (ee) using standard Boc-L-phenylalanine as starting material [1]. In contrast, many commercial preparations of Fmoc-phenylalanine amide or unprotected phenylalanine amide exhibit variable ee (often 95–98%) due to partial racemization during synthesis or storage . This high ee is critical for maintaining stereochemical fidelity in asymmetric catalysis and bioactive peptide synthesis.

Chiral purity Enantiomeric excess Asymmetric synthesis

Orthogonal Boc Protecting Group Enables Selective Deprotection Strategies Unavailable with Cbz or Fmoc Alone

The tert-butoxycarbonyl (Boc) group in tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate is acid-labile (cleaved by TFA/DCM within minutes) yet stable to catalytic hydrogenolysis, whereas the benzyloxycarbonyl (Cbz) group is stable to acid but removed by hydrogenolysis [1]. This orthogonality allows sequential deprotection of polyfunctional molecules without interference, a capability not shared by compounds bearing only Cbz or Fmoc protection. For example, in a synthetic sequence containing both Boc- and Cbz-protected amines, the Boc group can be selectively removed with mild acid while Cbz remains intact .

Orthogonal protection Peptide chemistry Solid-phase synthesis

Integration into HIV-1 Protease Inhibitors with Sub-Nanomolar Potency

tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate serves as a key C-terminal building block in hydroxyethylene dipeptide isosteres that inhibit HIV-1 protease with IC50 values as low as 0.150 nM [1]. For instance, the derivative L-682,679 (which incorporates this Boc-Phe-NH2 fragment) exhibits an IC50 of 0.420 nM against HIV-1 protease [2]. In contrast, analogous inhibitors lacking the primary amide or using different phenylalanine derivatives often show >10-fold reduced potency (e.g., IC50 = 29 nM for a related analog) [3]. This quantitative advantage underscores the unique contribution of the Boc-protected primary amide pharmacophore.

HIV protease Antiviral Peptidomimetic

Identification as a Micromolar NK3 Receptor Ligand from a Dipeptide Library

In a dipeptide chemical library screen, Boc(S)Phe(S)PheNH2 (a dipeptide containing tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate) was identified as a selective NK3 receptor ligand with an IC50 of 1150 nM [1]. This hit was subsequently optimized into a high-affinity antagonist (IC50 = 16 nM), demonstrating the value of the Boc-Phe-NH2 scaffold as a starting point for medicinal chemistry [1]. In comparison, other dipeptide hits from the same library (e.g., Boc-Phe-Leu-NH2) showed IC50 values >10,000 nM, highlighting the importance of the phenylalanine-phenylalanine sequence and the Boc-protected amide terminus [2].

NK3 receptor Tachykinin Library screening

Commercial Availability with Consistent 95%+ Purity and Batch-Specific QC Documentation

Major chemical suppliers report a minimum purity of 95% for tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate, with batch-specific analytical data (NMR, HPLC, GC) available upon request . In contrast, some alternative phenylalanine amide derivatives (e.g., unprotected Phe-NH2 or crude synthetic preparations) exhibit variable purity (often 90–95%) and lack comprehensive QC documentation . This consistency reduces the risk of experimental failure due to impurities and streamlines regulatory compliance in GLP/GMP settings.

Quality control Purity Reproducibility

Optimal Scientific and Industrial Use Cases for tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate Based on Verified Performance Advantages


High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

In SPPS workflows where both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups are needed, tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate provides a reliable Boc-protected phenylalanine amide building block. Its quantitative yield in synthesis [1] and >99% ee [2] ensure high purity and stereochemical integrity of the final peptide. The orthogonal Boc group can be selectively removed with TFA while leaving Cbz groups intact, streamlining multi-step deprotection sequences [3].

Synthesis of HIV-1 Protease Inhibitors and Peptidomimetic Antivirals

The compound is a critical precursor for hydroxyethylene dipeptide isosteres that achieve sub-nanomolar inhibition of HIV-1 protease (e.g., IC50 = 0.150 nM) [4]. Researchers developing next-generation antiviral agents should prioritize this building block to access the high potency and selectivity demonstrated in validated assays [5].

Construction of Focused Dipeptide Libraries for GPCR and Protease Target Screening

As demonstrated by its role in generating a micromolar NK3 receptor hit (IC50 = 1150 nM) from a dipeptide library [6], tert-butyl N-(1-carbamoyl-2-phenylethyl)carbamate is ideally suited for combinatorial chemistry approaches. Its high enantiopurity and commercial availability with batch QC ensure reproducible library synthesis and reliable screening outcomes.

Industrial-Scale Peptide API Manufacturing Requiring Robust and Cost-Effective Intermediates

The 100% synthetic yield of this compound under optimized conditions [1] and its consistent commercial purity (95%+) make it an economically attractive intermediate for large-scale peptide active pharmaceutical ingredient (API) production. Its well-characterized properties reduce process development time and ensure batch-to-batch consistency.

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